N-ethyl-6-methyl-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-6-methyl-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with a piperazine ring, which is further functionalized with a phenoxyphenyl sulfonyl group. The presence of these diverse functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Sulfonylation: The phenoxyphenyl sulfonyl group can be introduced via a sulfonylation reaction, where the piperazine intermediate reacts with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Ethylation and Methylation: The final steps involve the ethylation and methylation of the appropriate positions on the pyrimidine and piperazine rings, respectively, using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the phenoxyphenyl group or the piperazine ring using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as amines or thiols can replace existing substituents.
Coupling Reactions: The phenoxyphenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases like sodium hydride or potassium carbonate.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or thiols. Substitution reactions can introduce various functional groups, and coupling reactions can form biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-6-methyl-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The piperazine and pyrimidine moieties are common in many bioactive compounds, suggesting that this compound could exhibit interesting biological activities such as enzyme inhibition or receptor modulation.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their anticancer, antiviral, and antimicrobial properties. The presence of the sulfonyl group may enhance the compound’s ability to interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, compounds with piperazine and pyrimidine structures can interact with various enzymes and receptors. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The compound could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-6-methyl-2-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidin-4-amine: Lacks the phenoxy group, which may affect its biological activity and chemical reactivity.
N-ethyl-6-methyl-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine: Contains a methoxy group instead of a phenoxy group, which could influence its pharmacokinetic properties.
N-ethyl-6-methyl-2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine: The presence of a chlorine atom may enhance its electron-withdrawing effects and alter its reactivity.
Uniqueness
N-ethyl-6-methyl-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The phenoxyphenyl sulfonyl group, in particular, may enhance its ability to interact with biological targets and improve its solubility and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-3-24-22-17-18(2)25-23(26-22)27-13-15-28(16-14-27)32(29,30)21-11-9-20(10-12-21)31-19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKZKBLWAUMQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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